molecular formula C12H14O4 B11885513 Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate

Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate

Cat. No.: B11885513
M. Wt: 222.24 g/mol
InChI Key: FQUXHZNRRNPITL-UHFFFAOYSA-N
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Description

Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate is an organic compound with the molecular formula C12H14O4 It is a derivative of butanoic acid and features a formyl group and a hydroxyphenyl group attached to the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate typically involves the esterification of 4-formyl-3-hydroxyphenylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: 4-carboxy-3-hydroxyphenylbutanoate

    Reduction: 4-hydroxymethyl-3-hydroxyphenylbutanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-hydroxyphenyl)butanoate
  • Methyl 2-(4-hydroxyphenyl)butanoate
  • Methyl 2-(4-formylphenyl)butanoate

Uniqueness

Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate is unique due to the presence of both a formyl and a hydroxy group on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and interactions compared to similar compounds that lack one of these groups.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(4-formyl-3-hydroxyphenyl)butanoate

InChI

InChI=1S/C12H14O4/c1-3-10(12(15)16-2)8-4-5-9(7-13)11(14)6-8/h4-7,10,14H,3H2,1-2H3

InChI Key

FQUXHZNRRNPITL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)C=O)O)C(=O)OC

Origin of Product

United States

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